![molecular formula C9H15NO B13797004 Bicyclo[4.2.0]octane-7-carboxamide CAS No. 90693-50-8](/img/structure/B13797004.png)
Bicyclo[4.2.0]octane-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[420]octane-7-carboxamide is a chemical compound with the molecular formula C9H15NO It is a bicyclic structure that includes a cyclobutane ring fused to a cyclohexane ring, with a carboxamide group attached to the seventh carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octane-7-carboxamide can be synthesized through several methods. One common approach involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift to form the bicyclic structure . Another method involves the use of a rhodium (I) complex to catalyze the head-to-tail homocoupling of terminal aryl alkynes, followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.2.0]octane-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s bicyclic structure and carboxamide group make it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed for the reduction of this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Bicyclo[4.2.0]octane-7-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a potential candidate for the development of new bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Research into this compound derivatives may lead to the discovery of new pharmaceuticals with therapeutic properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of bicyclo[4.2.0]octane-7-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies .
Comparaison Avec Des Composés Similaires
Bicyclo[4.2.0]octane-7-carboxamide can be compared to other bicyclic compounds, such as bicyclo[3.2.0]heptane and bicyclo[4.2.0]octa-1,5,7-triene. These compounds share similar structural features but differ in their ring sizes and functional groups.
Propriétés
Numéro CAS |
90693-50-8 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
bicyclo[4.2.0]octane-7-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h6-8H,1-5H2,(H2,10,11) |
Clé InChI |
XZJFFSKANAKVKD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


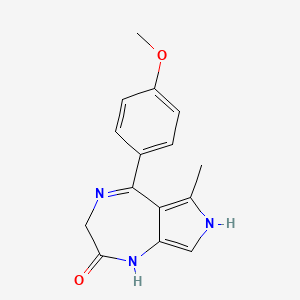
![2-Ethoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B13796930.png)
![3-Benzofurancarboxylicacid,5-[(2-fluorobenzoyl)oxy]-2-(4-methoxyphenyl)-,ethylester(9CI)](/img/structure/B13796950.png)
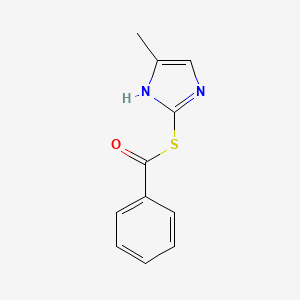
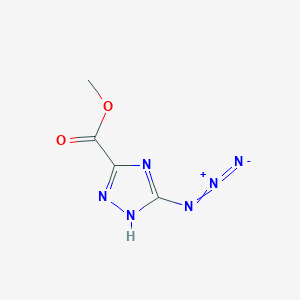
![2,4,6-Tris(bicyclo[2.2.1]heptan-2-yl)phenol](/img/structure/B13796964.png)
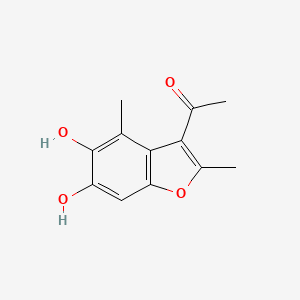
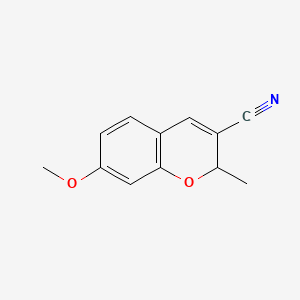
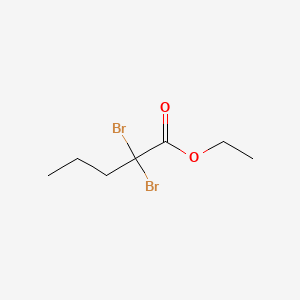
![3H-Furo[3,4-b]imidazo[4,5-d]pyridine](/img/structure/B13796989.png)
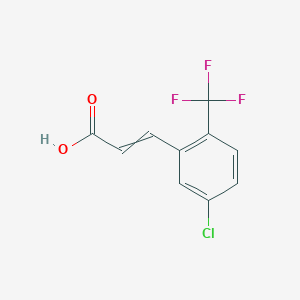

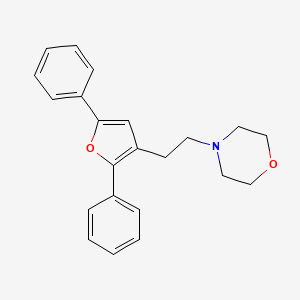
![Trimethylsilyl 4-[bis(trimethylsilyl)amino]-2-(trimethylsilylamino)butanoate](/img/structure/B13797016.png)
